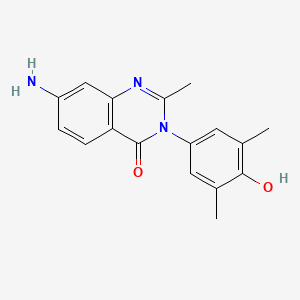

4(3H)-Quinazolinone, 7-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-

Description

4(3H)-Quinazolinone derivatives are heterocyclic compounds featuring a fused benzene and pyrimidine ring system. The compound 7-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-4(3H)-quinazolinone (hereafter referred to as Compound A) is distinguished by its unique substitution pattern:

- Position 2: A methyl group, which enhances steric stability and influences electronic properties.

- Position 7: An amino group, which may facilitate hydrogen bonding and interactions with biological targets.

Substitutions at positions 2, 3, and 7 are achieved through tailored reagents, such as methyl isothiocyanate for thiol groups or Pd-catalyzed cross-coupling for aromatic substituents .

Properties

CAS No. |

27945-58-0 |

|---|---|

Molecular Formula |

C17H17N3O2 |

Molecular Weight |

295.34 g/mol |

IUPAC Name |

7-amino-3-(4-hydroxy-3,5-dimethylphenyl)-2-methylquinazolin-4-one |

InChI |

InChI=1S/C17H17N3O2/c1-9-6-13(7-10(2)16(9)21)20-11(3)19-15-8-12(18)4-5-14(15)17(20)22/h4-8,21H,18H2,1-3H3 |

InChI Key |

CXTNHLYQMZUPBP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)N2C(=NC3=C(C2=O)C=CC(=C3)N)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

Advantages and Limitations

-

Advantages : Mild conditions (room temperature to 80°C), avoids toxic reagents.

-

Limitations : Lower yields (~65%) for sterically hindered substrates.

Eco-Efficient One-Pot Synthesis in Aqueous Media

A green chemistry approach developed by J-STAGE researchers synthesizes quinazoline-2,4-diones in water. Although targeting a different scaffold, the method is adaptable:

Protocol Adaptation

-

Urea Formation :

-

7-Amino-2-methylanthranilic acid reacts with potassium cyanate (KOCN) in water to form a urea derivative.

-

-

Cyclization :

-

NaOH-induced cyclization at 80°C, followed by HCl quenching, yields the quinazolinone core.

-

Scalability and Waste Reduction

Microwave-Assisted Synthesis

Vulcanchem’s technical notes highlight microwave-assisted techniques for related quinazolinones:

Procedure

-

Anthranilic acid derivatives and carbonyl components are irradiated at 100–150°C for 10–30 minutes.

-

Benefits : 20–30% higher yields compared to conventional heating, reduced reaction time.

Critical Analysis of Methodologies

Industrial vs. Laboratory Synthesis

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur at various positions on the quinazolinone ring, using halogenating agents or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4(3H)-quinazolinone derivatives typically involves the condensation of various substrates. For instance, 3-amino-2-methyl-4(3H)-quinazolinone can be synthesized through reactions involving hydrazine hydrate and substituted aldehydes, leading to the formation of Schiff bases and other derivatives . The structural integrity and purity of these compounds are often confirmed using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activities

The biological activities of 4(3H)-quinazolinone derivatives are extensive, with several studies indicating their potential as:

- Antimicrobial Agents : Research has shown that certain quinazolinone derivatives exhibit significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa . For example, compounds derived from quinazolinones have demonstrated low Minimum Inhibitory Concentration (MIC) values, suggesting their potential as antituberculosis agents.

- Anticancer Agents : Quinazolinones have been investigated for their anticancer properties. Studies indicate that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific enzymes involved in tumor growth .

- Anti-inflammatory and Anticonvulsant Activities : The compound's ability to modulate inflammatory pathways has been explored, with findings suggesting that it may reduce inflammation in various models . Additionally, some quinazolinone derivatives have shown promise as anticonvulsants in preclinical studies.

Case Studies

- Antimicrobial Activity : A study published in RSC Advances detailed the synthesis and antimicrobial evaluation of new quinazolinone derivatives. Compounds exhibited potent activity against several bacterial strains, with some showing MIC values as low as 6.25 µg/ml against Mycobacterium smegmatis, indicating their potential for development into new antituberculosis drugs .

- Anticancer Potential : Another investigation highlighted the anticancer efficacy of a series of quinazolinone derivatives against various cancer cell lines. The study demonstrated that modifications to the quinazolinone scaffold could enhance cytotoxicity, making these compounds viable candidates for further development in cancer therapy .

- Mechanistic Insights : A recent study explored the mechanism by which quinazolinone derivatives exert their biological effects. It was found that certain compounds could inhibit key metabolic pathways in bacteria, leading to cell death. This insight provides a foundation for designing more effective antimicrobial agents based on the quinazolinone structure .

Mechanism of Action

The mechanism of action for quinazolinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed therapeutic effects. For example, the compound may inhibit certain enzymes involved in inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key Observations :

- Electrochemical Activity: The ferrocenyl derivative exhibits redox activity due to its ferrocene moiety, enabling applications in electrochemical sensing . Compound A lacks such properties but may show enhanced antioxidant capacity from its phenolic group .

- Antioxidant Potential: Compound A’s 3,5-dimethyl-4-hydroxyphenyl group likely surpasses the radical scavenging activity of simpler phenolic derivatives (e.g., 5h) due to steric protection of the hydroxyl group, reducing oxidation susceptibility .

Key Observations :

- Pd Catalysis : Compounds like 4k and ferrocenyl derivatives rely on Pd-catalyzed steps, which offer regioselectivity but require stringent conditions . Compound A’s synthesis may involve similar Pd-mediated steps for aromatic substitutions.

- Cyclization Efficiency: The Niementowski reaction (used for simpler quinazolinones) often requires optimization to avoid byproducts, whereas Pd-based methods yield higher purity .

Key Observations :

- Antioxidant Activity: Compound A’s 4-hydroxyphenyl group aligns with phenolic derivatives (e.g., 5h) showing strong radical scavenging, but its dimethyl substituents may improve membrane permeability .

- Thermal Stability : Higher melting points (e.g., 223–225°C for 4k) correlate with crystalline packing in chlorophenyl/methoxyphenyl derivatives, whereas Compound A’s melting point remains uncharacterized .

Reaction Chemistry

- 2-Methyl Reactivity : The 2-methyl group in Compound A is less reactive than thiol or halogen substituents (e.g., 2-mercapto derivatives in ), limiting participation in nucleophilic reactions but enhancing stability .

Biological Activity

4(3H)-Quinazolinone derivatives, particularly 7-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This compound exhibits a range of pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. The following sections provide an in-depth analysis of its biological activity, supported by research findings and data tables.

Chemical Structure

The chemical formula for 4(3H)-quinazolinone derivatives is . The specific structure of 7-amino-3-(3,5-dimethyl-4-hydroxyphenyl)-2-methyl- is crucial for its biological activity.

Antibacterial Activity

Research indicates that quinazolinone derivatives possess promising antibacterial properties. A review highlighted the effectiveness of various 4(3H)-quinazolinone derivatives against both Gram-positive and Gram-negative bacteria. Notably, compounds derived from this scaffold have shown potential against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

Table 1: Antibacterial Activity of Quinazolinone Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | ≤ 8 µg/mL |

| Compound B | E. faecium | ≥ 16 µg/mL |

| Compound C | MRSA | Potent activity |

Anticancer Activity

The anticancer potential of quinazolinones has been extensively studied. For instance, a study demonstrated that quinazolinone-derived Schiff bases exhibited significant antiproliferative activity against human cervical cancer (HeLa) cells, achieving up to 75% growth inhibition at varying concentrations .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cell Line | Growth Inhibition (%) at 0.5 µg/mL |

|---|---|---|

| Compound D | HeLa | 75% |

| Compound E | MCF-7 | 65% |

| Compound F | A549 | 70% |

Antifungal and Anti-inflammatory Properties

Quinazolinones also exhibit antifungal properties and anti-inflammatory effects. Studies have reported that these compounds can inhibit fungal growth and reduce inflammation markers in vitro .

Structure-Activity Relationship (SAR)

The efficacy of quinazolinone derivatives is influenced by their structural modifications. Research has explored various substitutions on the quinazolinone core to optimize biological activity. For example, alterations in the phenyl ring significantly affect antibacterial potency and selectivity against different bacterial strains .

Table 3: Structure-Activity Relationships

| Substitution Type | Effect on Activity |

|---|---|

| Para-substitution on phenyl ring | Enhanced antibacterial activity |

| Hydroxy group at position 4 | Increased anticancer potency |

| Methyl groups on the quinazolinone core | Improved solubility and bioavailability |

Case Studies

- Study on Antibacterial Efficacy : A series of quinazolinones were synthesized and tested against a panel of resistant bacterial strains. The results indicated that specific modifications led to compounds with MIC values significantly lower than traditional antibiotics .

- Anticancer Evaluation : Another study focused on the cytotoxic effects of various quinazolinone derivatives on cancer cell lines, revealing that certain substitutions enhanced their ability to induce apoptosis in cancer cells .

Q & A

(Basic) What are the key biological properties of 4(3H)-quinazolinone derivatives, and how can researchers validate these activities experimentally?

4(3H)-Quinazolinones exhibit diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . To validate these:

- Antibacterial assays : Use broth microdilution methods (e.g., MIC determination) against Gram-positive/negative strains. For example, derivatives with 3,5-dimethyl-4-hydroxyphenyl groups may show enhanced activity due to improved membrane penetration .

- Anticancer evaluation : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure cytotoxicity. Structural modifications at the 2-methyl or 7-amino positions can modulate potency .

- Anti-inflammatory testing : Use LPS-induced cytokine release models (e.g., TNF-α inhibition in macrophages) .

(Basic) What synthetic strategies are commonly employed to prepare 4(3H)-quinazolinone derivatives?

Key methods include:

- Phosphorus pentoxide-amine hydrochloride condensation : React methyl N-acylanthranilates with amines at 180°C to yield 4(3H)-quinazolinones (e.g., 88% yield for 2-methyl-3-octyl derivatives) .

- DABCO-catalyzed one-pot synthesis : Combine anthranilic acid, trimethyl orthoformate, and primary amines under solvent-free conditions for high-yield (85–95%) derivatives .

- Brønsted acidic ionic liquid catalysis : Utilize [BSMIM]OTs for solvent-free, eco-friendly synthesis, enabling recyclable catalysts and reduced reaction times (e.g., 2–4 hours) .

(Advanced) How can solvent-free and catalytic methods address challenges in 4(3H)-quinazolinone synthesis?

Traditional methods often require toxic solvents (e.g., DMF) or harsh conditions. Advanced approaches include:

- Solvent-free protocols : Reduce side reactions and improve atom economy. For instance, ionic liquid-catalyzed reactions achieve >90% yields without solvents, minimizing purification steps .

- Catalytic optimization : DABCO enhances nucleophilicity of amines, accelerating cyclization. This method avoids metal catalysts, simplifying waste management .

- Microwave-assisted synthesis : While not directly cited in evidence, analogous heterocyclic syntheses suggest potential for reduced reaction times and improved regioselectivity.

(Advanced) How can researchers resolve contradictions in reported biological activities of 4(3H)-quinazolinones across studies?

Discrepancies may arise from structural variations or assay conditions. Mitigation strategies:

- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., 3,5-dimethyl-4-hydroxyphenyl vs. 4-fluorophenyl) and compare activities .

- Standardized assays : Use consistent cell lines (e.g., NIH/3T3 for cytotoxicity) and controls. For example, discrepancies in anti-HIV activity may stem from differing viral strains or IC50 determination methods .

- Dose-response profiling : Establish EC50/IC50 curves to clarify potency thresholds. Derivatives with EC50 < 10 µM are typically prioritized for further study .

(Advanced) What structural modifications enhance the anticancer activity of 4(3H)-quinazolinones?

Critical modifications include:

- 3-position substitution : Bulky aryl groups (e.g., 3,5-dimethyl-4-hydroxyphenyl) improve hydrophobic interactions with kinase ATP-binding pockets .

- 7-amino functionalization : Introducing electron-withdrawing groups (e.g., nitro) enhances DNA intercalation, while amino groups facilitate hydrogen bonding with targets .

- 2-methyl retention : Maintains planarity of the quinazolinone core, critical for π-π stacking in enzyme inhibition .

(Advanced) How can crystallography and computational modeling aid in understanding 4(3H)-quinazolinone interactions?

- X-ray crystallography : Resolve binding modes (e.g., dihedral angles between quinazolinone and substituents). For example, the title compound in showed an 81.18° angle between the quinazoline and benzene rings, influencing receptor fit.

- Molecular docking : Predict interactions with targets like EGFR or COX-2. Align derivatives with co-crystallized inhibitors (e.g., erlotinib) to identify key residues for binding .

(Basic) What analytical techniques are essential for characterizing 4(3H)-quinazolinone derivatives?

- NMR spectroscopy : Confirm substituent positions (e.g., 2-methyl at δ 2.65 ppm in CDCl3) .

- IR spectroscopy : Identify carbonyl stretches (~1680 cm⁻¹ for C=O) and hydroxyl groups .

- HPLC-MS : Assess purity (>98% as per ) and molecular ion peaks.

(Advanced) How do reaction conditions influence the formation of 4(3H)-quinazolinones vs. 4-quinazolinamines?

- Temperature control : At 180°C, methyl N-acylanthranilates primarily form 4(3H)-quinazolinones. Raising to 250°C promotes 4-quinazolinamine formation via dehydration .

- Amine selection : Aliphatic amines favor cyclization to quinazolinones, while aromatic amines may require longer reaction times due to steric hindrance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.